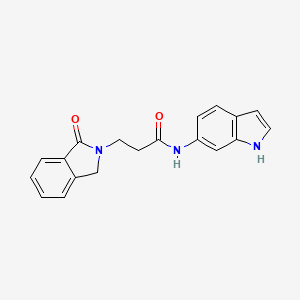

N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

N-(1H-Indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound featuring a hybrid structure combining an indole moiety and a 1-oxo-isoindoline scaffold linked via a propanamide chain.

The compound’s uniqueness arises from:

- Indole-6-yl substitution: Positioned for optimal interaction with hydrophobic binding pockets in biological targets.

- Propanamide linker: Balances flexibility and spatial orientation for target engagement.

Properties

IUPAC Name |

N-(1H-indol-6-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-18(21-15-6-5-13-7-9-20-17(13)11-15)8-10-22-12-14-3-1-2-4-16(14)19(22)24/h1-7,9,11,20H,8,10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQQZOPRRAVWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized by the reduction of phthalimide using lithium aluminum hydride (LiAlH4).

Coupling Reaction: The indole and isoindoline moieties are then coupled through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide linkage undergoes hydrolysis under acidic or basic conditions, yielding propanoic acid derivatives. This reaction is critical for modifying the molecule’s solubility or generating intermediates for further functionalization.

Reaction Conditions:

-

Acidic Hydrolysis: 6M HCl, reflux (110°C, 24h)

-

Basic Hydrolysis: 2M NaOH, 80°C, 12h

Products:

| Reactant | Conditions | Product |

|---|---|---|

| N-(1H-indol-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide | HCl (6M, reflux) | 3-(1-oxoisoindolin-2-yl)propanoic acid + 1H-indol-6-amine |

This hydrolysis is reversible under coupling agents like EDC/HOBt, enabling re-amidation with alternative amines.

Reduction of the Isoindolinone Ring

The isoindolinone carbonyl can be reduced to a secondary alcohol, altering the compound’s electronic profile and hydrogen-bonding capacity.

Reaction Conditions:

-

NaBH₄: Methanol, 0°C → RT, 4h

-

LiAlH₄: Dry THF, reflux, 6h (for more vigorous reduction)

Products:

| Reactant | Reagent | Product |

|---|---|---|

| N-(1H-indol-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide | NaBH₄ | N-(1H-indol-6-yl)-3-(1-hydroxyisoindolin-2-yl)propanamide |

The reduced product exhibits increased polarity and potential for further oxidation or substitution.

Oxidation Reactions

The isoindolinone ring’s electron-rich aromatic system is susceptible to electrophilic oxidation.

Reaction Conditions:

-

mCPBA (meta-chloroperbenzoic acid): Dichloromethane, RT, 12h

-

KMnO₄ (acidic): H₂SO₄, 60°C, 6h

Products:

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| N-(1H-indol-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide | mCPBA | Epoxidized isoindolinone derivatives |

| N-(1H-indol-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide | KMnO₄ | Carboxylic acid derivatives via ring cleavage |

Oxidation pathways depend on reagent strength and reaction time, with milder agents favoring epoxidation.

Electrophilic Aromatic Substitution (Indole Ring)

The indole moiety undergoes substitution at the C-5 position due to the electron-donating effects of the NH group.

Reaction Conditions:

-

Nitration: HNO₃/H₂SO₄, 0°C → RT, 2h

-

Sulfonation: H₂SO₄, 50°C, 4h

Products:

| Reactant | Reagent | Product |

|---|---|---|

| N-(1H-indol-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide | HNO₃/H₂SO₄ | 5-Nitro-N-(1H-indol-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide |

Regioselectivity is influenced by steric hindrance from the propanamide substituent at C-6.

Functionalization via Cross-Coupling

The indole ring can participate in palladium-catalyzed couplings to introduce aryl or alkyl groups.

Reaction Conditions:

-

Suzuki Coupling: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h

-

Buchwald-Hartwig Amination: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 24h

Example:

| Reactant | Reagents | Product |

|---|---|---|

| N-(5-bromo-1H-indol-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide | Phenylboronic acid, Pd(PPh₃)₄ | N-(5-phenyl-1H-indol-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide |

These reactions enable precise structural diversification for structure-activity relationship (SAR) studies.

Key Research Findings

-

Amide Stability: The propanamide bond resists enzymatic cleavage in physiological conditions, enhancing metabolic stability .

-

Reduction Selectivity: NaBH₄ selectively reduces the isoindolinone carbonyl without affecting the indole NH group.

-

Synthetic Utility: Cross-coupling reactions on the indole ring provide access to derivatives with modified binding affinities.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies show that indole derivatives can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antibiotics or adjunct therapies in treating infections .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Neuroprotective Mechanism

In a model of oxidative stress-induced neuronal injury, treatment with N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This suggests its potential as a neuroprotective agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Insights

Linker Length and Flexibility :

- The three-carbon propanamide linker in the target compound may improve conformational adaptability compared to shorter analogs like acetamide derivatives (e.g., ). This flexibility is critical for accommodating steric constraints in enzyme active sites .

- Conversely, rigid linkers (e.g., oxadiazole in ) favor planar orientations, enhancing interactions with flat binding pockets .

Heterocyclic Modifications: Replacing isoindolinone with pyridazinone () or oxadiazole () alters electronic properties. For example, pyridazinone’s electron-deficient ring improves solubility but reduces blood-brain barrier penetration compared to isoindolinone . Thiazole-containing analogs () exhibit stronger antimicrobial activity due to sulfur’s electronegativity, which disrupts bacterial membrane integrity .

Biological Activity Trends: Indole-isoindolinone hybrids (target compound and ) are understudied but hypothesized to target kinases or GPCRs due to indole’s prevalence in such inhibitors . Bulky arylpropanamides () show potent Hedgehog pathway inhibition, suggesting that side-chain bulkiness correlates with transcriptional regulation .

Biological Activity

N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula and has a complex structure that includes indole and isoindole moieties. The synthesis typically involves multi-component reactions, which have been optimized in various studies to enhance yield and purity. For instance, a method reported in the literature utilizes a reflux process with specific reagents to achieve high yields of similar indole derivatives .

Antimicrobial Properties

Research indicates that derivatives of indole compounds, including N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, exhibit significant antimicrobial activity. A study on related indole derivatives demonstrated their effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | Not effective |

| Candida albicans | Moderate activity (specific MIC not provided) |

Anticancer Activity

Indole derivatives are also noted for their anticancer properties. In vitro studies have shown that certain compounds induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, a related compound demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative effects .

The mechanisms underlying the biological activities of these compounds often involve the induction of cell cycle arrest and apoptosis. Specific studies have shown that these compounds can inhibit tubulin polymerization, a critical process for cancer cell division, thus presenting a potential pathway for therapeutic intervention .

Case Studies

Several case studies have highlighted the efficacy of indole derivatives:

- Study on Antitubercular Activity : A series of synthesized indole derivatives were tested against Mycobacterium tuberculosis. The results showed promising activity with certain compounds exhibiting significant inhibition at low concentrations .

- Antifungal Activity : In another study, indole derivatives were evaluated for antifungal properties against strains like Candida albicans. Some compounds showed moderate activity, indicating their potential as antifungal agents .

- Cytotoxicity Evaluation : Compounds were assessed for cytotoxic effects on non-tumor fibroblast cells compared to rapidly dividing cancer cells. Some derivatives displayed selective toxicity towards cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.